molecular formula C12H11N3 B13986478 4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile

Cat. No.: B13986478
M. Wt: 197.24 g/mol
InChI Key: SQMUSHUHUOLBGX-UHFFFAOYSA-N
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Description

4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is a chemical compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile typically involves the condensation of 2-methylimidazole with 4-chloromethylbenzonitrile. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Corresponding amines from the reduction of the nitrile group.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-imidazol-1-yl)methyl]benzonitrile
  • 4-[(2-ethyl-1H-imidazol-1-yl)methyl]benzonitrile
  • 4-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid

Uniqueness

4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity towards certain biological targets and improve its overall pharmacokinetic profile .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C12H11N3/c1-10-14-6-7-15(10)9-12-4-2-11(8-13)3-5-12/h2-7H,9H2,1H3

InChI Key

SQMUSHUHUOLBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)C#N

Origin of Product

United States

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